molecular formula C15H21NO2S B4622717 4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine

4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine

Cat. No. B4622717
M. Wt: 279.4 g/mol
InChI Key: BVBVQFBKCJBYHQ-UHFFFAOYSA-N
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Description

Morpholine derivatives are important in the synthesis of heterocyclic compounds, which have a wide range of applications in medicinal chemistry and material science. The specific structure of "4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine" suggests it's a compound with potential biological activity due to the presence of a morpholine ring and a benzothiophene moiety.

Synthesis Analysis

The synthesis of complex morpholine derivatives often involves multi-step reactions, starting from simple precursors. For instance, Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems based on morpholine derivatives, indicating a sophisticated approach involving cyclization and rearrangement steps [Sirakanyan et al., 2018].

Molecular Structure Analysis

X-ray diffraction studies are commonly used to confirm the structure of synthesized morpholine derivatives. A study by Mamatha S.V et al. (2019) characterized a morpholine-based compound using NMR, IR, Mass spectral studies, and X-ray diffraction, highlighting the importance of these techniques in elucidating molecular structure [Mamatha S.V et al., 2019].

Scientific Research Applications

Chemical Synthesis and Physicochemical Properties

Research has explored the synthesis and properties of related morpholinium compounds, focusing on their physicochemical characteristics, toxicity, and potential applications. For example, a study on the synthesis, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids highlights their moderate or low toxicity and potential as biomass solvents due to certain physicochemical properties influenced by different anions (Pernak et al., 2011).

Biological Activity and Therapeutic Potential

Aromatic sulfonamide inhibitors incorporating morpholine structures have been identified as potent inhibitors of carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations. These findings suggest the therapeutic potential of morpholine derivatives in designing inhibitors for various enzymes (Supuran et al., 2013).

Antimicrobial and Antimycobacterial Activities

Synthesized compounds featuring the morpholine moiety, such as 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, have shown significant antimycobacterial activity. These compounds offer promising leads for developing new treatments against Mycobacterium tuberculosis, demonstrating the importance of the morpholine ring for antimicrobial efficacy (Raparti et al., 2009).

Applications in Material Science

In material science, novel morpholine derivatives have been synthesized for potential applications as chemosensors. For instance, chemosensors based on morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline derivatives have been developed for the selective identification of Pd2+ ions, showcasing the utility of morpholine-containing compounds in detecting toxic metal ions (Shally et al., 2020).

Enzymatic Synthesis and Chiral Building Blocks

Morpholine derivatives have also been utilized in the enantioselective synthesis of chiral building blocks for renin inhibitors, highlighting the role of morpholine in medicinal chemistry and drug design. The enantioselective hydrolysis of racemic ethyl 2-benzyl-3-[(morpholin-4-yl)carbonyl]propionates serves as a key step in producing (S)-acids, which are crucial for constructing renin inhibitors (Doswald et al., 1994).

properties

IUPAC Name

(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-2-11-3-4-13-12(9-11)10-14(19-13)15(17)16-5-7-18-8-6-16/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBVQFBKCJBYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine
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4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine
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4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine

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